

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methylquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylquinoline**

Cat. No.: **B7769805**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline, also known as quinaldine, is a heterocyclic aromatic organic compound with the chemical formula $C_{10}H_9N$.^{[1][2]} It is a derivative of quinoline with a methyl group at the C-2 position.^{[2][3]} This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their wide-ranging applications. They serve as precursors in the synthesis of various pharmaceuticals, including antimalarial drugs, fungicides, and biocides, as well as in the manufacturing of dyes, rubber chemicals, and flavoring agents.^[3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of **2-methylquinoline**, detailed experimental protocols for their determination, and visualizations of its primary synthesis and reaction pathways.

Physicochemical Properties

The fundamental physicochemical properties of **2-methylquinoline** are summarized in the tables below. These parameters are crucial for its handling, purification, and application in various chemical syntheses and formulations.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₉ N	[2][4]
Molecular Weight	143.19 g/mol	[1][2][4]
Appearance	Colorless to pale yellow oily liquid. Darkens to red-brown on exposure to air.	[1][2][5]
Odor	Distinctive aromatic odor.	[1]
Melting Point	-9 to -2 °C	[3][4][6]
Boiling Point	246 to 248 °C at 760 mmHg	[2][3][6]
	105 to 107 °C at 10 mmHg	[4][6]
Density	1.055 to 1.061 g/mL at 25 °C	[2][3][4][6]
Refractive Index	1.608 to 1.614 at 20 °C	[3][4][6]
Flash Point	79.44 °C (175 °F)	[3][5][6][7]
Vapor Pressure	<0.1 hPa at 20 °C	[3]

Solubility and Partitioning Characteristics

Property	Value	Source(s)
Solubility in Water	Slightly soluble.	[1][3][5]
Solubility in Organic Solvents	Soluble in ethanol, ether, chloroform, and carbon disulfide.	[1][3][8]
pKa	5.83 at 20 °C	[3][8]
logP (o/w)	2.59	[5][6]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like **2-methylquinoline**.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is a sharp, characteristic value, typically within a 0.5-1.0°C range.^[9] Impurities tend to lower and broaden the melting range.^{[9][10]}

Methodology:

- Sample Preparation: A small amount of finely powdered **2-methylquinoline** is introduced into a glass capillary tube, which is sealed at one end. The sample is packed to a height of about 3 mm by tapping the tube.^{[11][12]}
- Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.^[9] The capillary tube is placed in the apparatus along with a thermometer.
- Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.^{[9][11]}
- Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the completion of melting) are recorded. This range is the melting point of the substance.^[9] For an initial, rapid determination to find an approximate melting point, a faster heating rate can be used.^[9]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

- Apparatus Setup: A small quantity of **2-methylquinoline** is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.^{[13][14]} This setup, along with a thermometer, is heated in a Thiele tube or an aluminum block.^[13]
- Heating: The apparatus is heated slowly and uniformly.^[13]
- Observation: As the liquid heats, air trapped in the capillary tube expands and escapes. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge

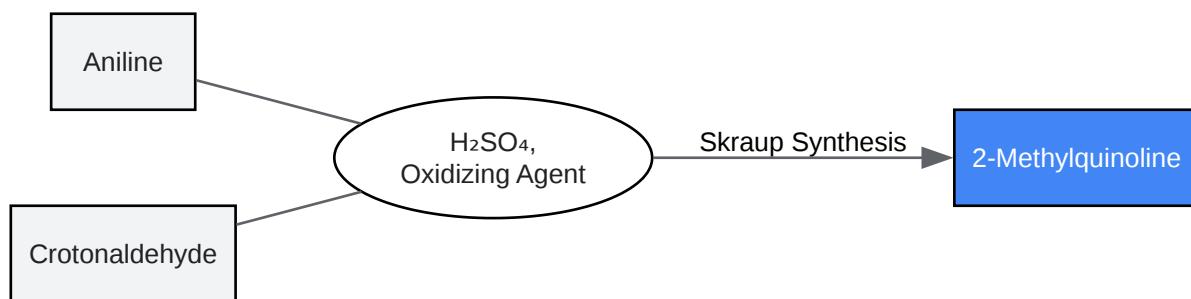
from the open end of the capillary tube.[13] The temperature at this point is recorded as the boiling point.

- Confirmation: The heat source is removed, and the temperature at which the liquid begins to enter the capillary tube is also noted. The average of these two temperatures provides a more accurate boiling point.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Isothermal Equilibrium Method):

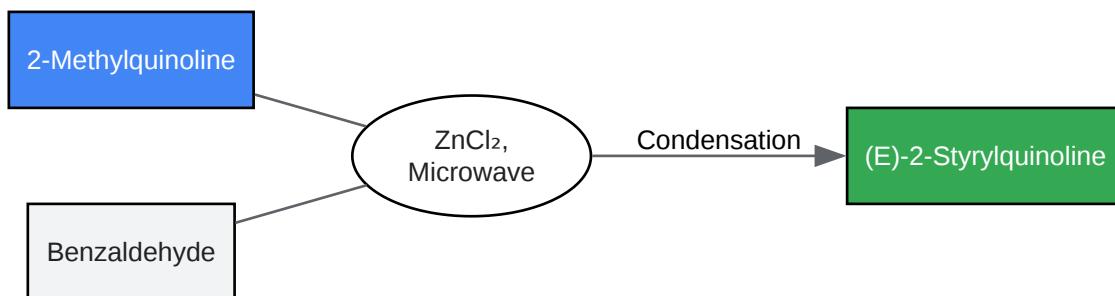

- Preparation: An excess amount of **2-methylquinoline** is added to a known volume of the desired solvent in a sealed vial.[15]
- Equilibration: The vial is agitated in a thermostatically controlled shaker at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[15]
- Separation: The saturated solution is separated from the undissolved solid by centrifugation. [15]
- Analysis: A filtered aliquot of the supernatant is carefully diluted. The concentration of **2-methylquinoline** in the diluted sample is then determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector or UV-Vis spectrophotometry.[15]
- Calculation: A calibration curve, prepared from standard solutions of known concentrations, is used to determine the concentration of the saturated solution. The solubility is then expressed in units such as mg/mL or mol/L.[15]

Synthesis and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate common synthetic routes to **2-methylquinoline** and some of its characteristic reactions.

Synthesis of 2-Methylquinoline

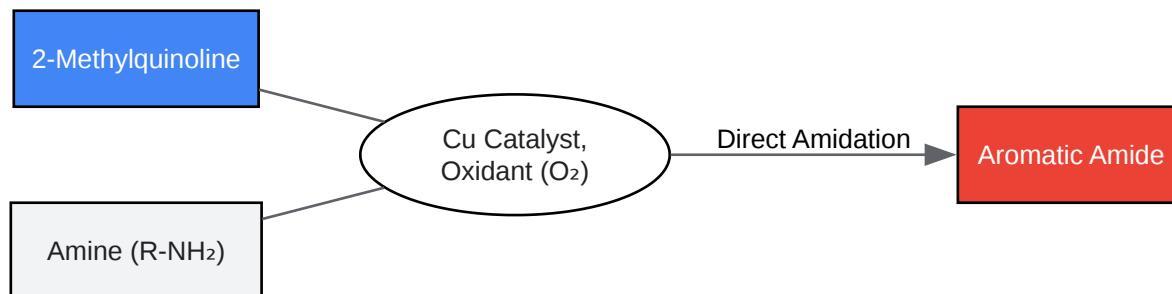
2-Methylquinoline can be synthesized via several methods, with the Skraup synthesis being a classic approach. This reaction involves the condensation of aniline with an α,β -unsaturated aldehyde, such as crotonaldehyde, in the presence of an acid and an oxidizing agent.[2][16]


[Click to download full resolution via product page](#)

Skraup synthesis of **2-Methylquinoline**.

Another common method is the Povarov reaction, which can be used to synthesize **2-methylquinoline** derivatives from aniline and acetaldehyde.[16]

Key Reactions of 2-Methylquinoline


The methyl group at the 2-position of the quinoline ring is reactive and can participate in various chemical transformations. For example, it can undergo condensation reactions with aldehydes, such as benzaldehyde, in the presence of a catalyst like zinc chloride.[17]

[Click to download full resolution via product page](#)

Condensation reaction of **2-Methylquinoline**.

Furthermore, **2-methylquinoline** can undergo direct amidation with various amines in the presence of a copper catalyst and an oxidant.[18]

[Click to download full resolution via product page](#)

Direct amidation of **2-Methylquinoline**.

Conclusion

This technical guide has provided a detailed summary of the key physicochemical characteristics of **2-methylquinoline**, essential for its application in research and development. The tabulated data offers a quick reference for its physical and chemical properties, while the outlined experimental protocols provide a foundation for the accurate determination of these values in a laboratory setting. The visualizations of its synthesis and reaction pathways highlight the chemical versatility of this important heterocyclic compound, underscoring its role as a valuable building block in organic synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 91-63-4: 2-Methylquinoline | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbino.com]
- 3. 2-METHYL QUINOLINE - Ataman Kimya [atamanchemicals.com]
- 4. chemimpex.com [chemimpex.com]

- 5. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-methyl quinoline, 91-63-4 [thegoodscentscopy.com]
- 7. bdmaee.net [bdmaee.net]
- 8. chembk.com [chembk.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. athabascau.ca [athabascau.ca]
- 11. youtube.com [youtube.com]
- 12. byjus.com [byjus.com]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. byjus.com [byjus.com]
- 15. benchchem.com [benchchem.com]
- 16. iipseries.org [iipseries.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methylquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769805#physicochemical-characteristics-of-2-methylquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com